Ethyl 4,5-dihydroisoxazole-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysosplenetin can be synthesized through various chemical reactions involving the methylation of quercetagetin . The process typically involves the use of methylating agents under controlled conditions to achieve the desired O-methylation.
Industrial Production Methods: Industrial production of chrysosplenetin involves extraction from natural sources such as Chamomilla recutita. The extraction process includes solvent extraction followed by purification steps to obtain high-purity chrysosplenetin .
Chemical Reactions Analysis
Types of Reactions: Chrysosplenetin undergoes several types of chemical reactions, including:
Oxidation: Chrysosplenetin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert chrysosplenetin into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the chrysosplenetin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various methylated and hydroxylated derivatives of chrysosplenetin .
Scientific Research Applications
Chrysosplenetin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other flavonoid compounds.
Biology: Promotes osteoblastogenesis and enhances osteogenesis in bone marrow stromal cells.
Medicine: Exhibits anti-cancer properties by inducing apoptosis and inhibiting metastasis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Chrysosplenetin exerts its effects through various molecular targets and pathways:
Wnt/β-catenin Pathway: Promotes osteoblastogenesis by enhancing the expression of target genes and osteoblast-specific markers.
Cytochrome P450 Enzymes: Inhibits the activity of cytochrome P450 enzymes, enhancing the bioavailability and efficacy of co-administered drugs.
Reactive Oxygen Species (ROS) Pathway: Induces apoptosis in cancer cells by regulating ROS-mediated signaling pathways.
Comparison with Similar Compounds
Chrysosplenetin is unique among flavonols due to its specific O-methylation pattern. Similar compounds include:
Quercetagetin: A precursor to chrysosplenetin with similar bioactive properties.
Jaceidin: Another O-methylated flavonol with comparable pharmacological activities.
Chrysosplenetin stands out due to its potent osteogenic and anti-cancer properties, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
114120-87-5 |
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Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
ethyl 4,5-dihydro-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-2-9-6(8)5-3-4-7-10-5/h4-5H,2-3H2,1H3 |
InChI Key |
LKFKHIQQMSSDSB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC=NO1 |
Canonical SMILES |
CCOC(=O)C1CC=NO1 |
Synonyms |
5-Isoxazolecarboxylicacid,4,5-dihydro-,ethylester(9CI) |
Origin of Product |
United States |
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